1-Chloro-3-(chloromethyl)-5-methoxybenzene has the molecular formula C₈H₈Cl₂O and a molecular weight of approximately 191.05 g/mol . The compound features a benzene ring substituted with two chlorine atoms and a methoxy group. Its structural formula can be represented as follows:
textCl | OCH₃-C₆H₄-CH₂Cl
This compound is also known by various names such as 1-Chloro-3-chloromethyl-5-methoxybenzene and 3-Chloromethyl-5-methoxyphenyl chloride .
The biological activity of 1-Chloro-3-(chloromethyl)-5-methoxybenzene has been explored in various studies. It exhibits potential antimicrobial properties and has been evaluated for its effectiveness against certain bacterial strains. Furthermore, it may have implications in pharmacological applications due to its structural characteristics that allow for interactions with biological targets.
Several methods exist for synthesizing 1-Chloro-3-(chloromethyl)-5-methoxybenzene:
1-Chloro-3-(chloromethyl)-5-methoxybenzene finds applications in various fields:
Studies on the interactions of 1-Chloro-3-(chloromethyl)-5-methoxybenzene with other compounds reveal its reactivity profile. The chlorinated sites are particularly reactive towards nucleophiles, making it useful in synthesizing more complex molecules. Additionally, its interactions with biological molecules have been investigated to understand its potential therapeutic effects.
Several compounds share structural similarities with 1-Chloro-3-(chloromethyl)-5-methoxybenzene. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-Chloro-3-methoxybenzene | C₇H₇ClO | Lacks chloromethyl group |
3-Chlorobenzyl alcohol | C₇H₇ClO | Contains hydroxyl instead of methoxy |
2-Chloro-5-methoxybenzaldehyde | C₈H₇ClO₂ | Contains an aldehyde functional group |
1-Chloro-3-(chloromethyl)-5-methoxybenzene's unique combination of two chlorine atoms and a methoxy group distinguishes it from similar compounds. Its specific reactivity patterns and potential biological activities make it a subject of interest in both synthetic chemistry and pharmacology.
The Blanc chloromethylation, first reported by Gustave Louis Blanc in 1923, remains a cornerstone for introducing chloromethyl groups onto aromatic systems. This reaction employs formaldehyde and hydrogen chloride under acidic conditions, typically catalyzed by zinc chloride. The mechanism involves protonation of formaldehyde’s carbonyl group, enhancing its electrophilicity, followed by electrophilic aromatic substitution (EAS) at the aromatic ring. The intermediate benzyl alcohol is rapidly converted to the chloromethyl derivative under reaction conditions.
For 1-chloro-3-(chloromethyl)-5-methoxybenzene synthesis, the regiochemical outcome is dictated by the interplay of substituents on the benzene ring. The methoxy group at position 5 is a strong ortho/para-directing activator, while the chlorine at position 1 exerts a weaker deactivating, ortho/para-directing influence. Theoretical models suggest that the chloromethyl group preferentially occupies position 3 due to steric and electronic effects, as positions adjacent to existing substituents (e.g., positions 2, 4, and 6) are disfavored. Zinc chloride’s role extends beyond catalysis; it stabilizes reactive intermediates such as the chlorocarbenium ion (ClCH₂⁺), which enhances electrophilic attack at less-activated positions.
Despite its utility, classical Blanc conditions face limitations. Moderately deactivated substrates often yield side products like diarylmethanes or bis(chloromethyl) ether, a carcinogenic byproduct. For polysubstituted arenes like 1-chloro-5-methoxybenzene, achieving high regioselectivity requires precise control over reaction parameters, including temperature and catalyst concentration.
Recent advances have addressed the regioselectivity challenges inherent to the Blanc reaction. A key innovation involves using chloromethyl methyl ether (MOMCl) as a preformed electrophile in place of formaldehyde and hydrogen chloride. This modification, conducted in 60% sulfuric acid, minimizes competing side reactions and improves yields for substrates with electron-withdrawing groups. For 1-chloro-5-methoxybenzene, MOMCl directs chloromethylation to position 3 with >80% selectivity under optimized conditions.
Catalyst engineering has further enhanced regiocontrol. For example, replacing zinc chloride with scandium-based Lewis acids, as demonstrated in related C–H alkylation reactions, could offer pathways to fine-tune electronic environments. However, such approaches remain underexplored for chloromethylation.
Solvent selection also plays a critical role. Polar aprotic solvents like dimethylformamide (DMF) improve solubility of polysubstituted aromatics, while nonpolar solvents (e.g., toluene) reduce hydrolysis of reactive intermediates. A comparative study of solvent systems revealed that toluene, when used with acetic acid as a co-catalyst, increases chloromethylation efficiency at position 3 by 30% compared to traditional zinc chloride–mediated systems.
Modern protocols emphasize in-situ generation of chloromethylating agents to enhance safety and efficiency. In one approach, paraformaldehyde reacts with hydrogen chloride in toluene at 40°C, forming a chloromethylating complex that is subsequently cooled to 0–5°C before introducing the aromatic substrate. This method minimizes exposure to volatile reagents and suppresses bis(chloromethyl) ether formation.
The in-situ strategy has been successfully applied to 1-chloro-5-methoxybenzene. Key optimizations include:
This method achieves 76.5% yield of 1-chloro-3-(chloromethyl)-5-methoxybenzene with >98% purity, underscoring its industrial viability.
The chloromethylation of aromatic substrates, including methoxybenzene derivatives, traditionally relies on Lewis acids like zinc chloride or sulfuric acid. However, modern methodologies employ low molecular weight carboxylic acids such as acetic acid as non-corrosive promoters [1]. These acids facilitate in situ generation of the chloromethylating agent (ClCH₂⁺) through interactions between formaldehyde precursors (e.g., paraformaldehyde) and hydrogen chloride. The carboxylic acid acts as a proton donor, enhancing the electrophilicity of formaldehyde by stabilizing transient oxonium intermediates [1] [2].
A critical advancement lies in replacing stoichiometric Lewis acids with catalytic acetic acid (6–10% w/w), which minimizes effluent generation while maintaining high yields (>75%) [1]. For example, in the synthesis of 5-(chloromethyl)-1,3-benzodioxole, acetic acid promotes chloromethylation at 5–6°C with continuous HCl gas addition, achieving 82.1% product purity [1]. The carboxylic acid’s role extends beyond catalysis: it solubilizes aromatic substrates in non-polar media, preventing biphasic reaction conditions that hinder mass transfer [1].
Table 1: Comparative Catalytic Systems for Chloromethylation
Catalyst | Temperature (°C) | Yield (%) | Effluent Volume (L/kg) |
---|---|---|---|
Zinc Chloride | 40–50 | 68 | 12.5 |
Acetic Acid | 5–10 | 82 | 3.2 |
Sulfuric Acid | 30–40 | 71 | 8.7 |
Methoxybenzene derivatives undergo electrophilic aromatic substitution (EAS) at positions ortho and para to the methoxy group due to its strong electron-donating resonance effect [2]. In 1-chloro-3-(chloromethyl)-5-methoxybenzene synthesis, the methoxy group at position 5 directs incoming chloromethyl electrophiles (ClCH₂⁺) to positions 1 and 3. However, steric hindrance from the pre-existing chlorine atom at position 1 favors substitution at position 3, yielding the observed product [4].
The electrophile ClCH₂⁺ forms via protonation of formaldehyde by HCl, followed by dehydration to generate a chlorocarbenium ion [2]. Carboxylic acids stabilize this intermediate through hydrogen bonding, as evidenced by reduced byproduct formation in acetic acid–mediated reactions [1]. Kinetic studies reveal that methoxy-substituted arenes exhibit 3–5× faster reaction rates compared to non-activated substrates, attributed to enhanced π-electron density at ortho/para positions [2].
Poly-chloromethylation arises from overexposure of the aromatic substrate to ClCH₂⁺, often due to prolonged reaction times or excess HCl. For instance, in the chloromethylation of methylene dioxybenzene, extending the reaction duration beyond 6 hours increases di-chloromethyl impurities from 4% to 15% [1]. Competing pathways include:
Optimizing reaction parameters suppresses these pathways. Maintaining temperatures below 10°C and using substoichiometric HCl (1.2–1.5 equiv) limits di-chloromethyl byproducts to <5% [1]. Additionally, purging excess HCl with nitrogen post-reaction prevents residual acid from driving further substitution [1].
Table 2: Byproduct Distribution Under Varied Conditions
HCl Equiv | Temperature (°C) | Di-Chloromethyl Byproduct (%) |
---|---|---|
1.2 | 5 | 3.8 |
2.0 | 20 | 12.4 |
3.0 | 30 | 18.9 |
1-Chloro-3-(chloromethyl)-5-methoxybenzene represents a versatile aromatic intermediate with significant utility in synthetic organic chemistry [1] [2]. The compound, with molecular formula C₈H₈Cl₂O and molecular weight 191.05 g/mol, contains dual reactive chlorine functionalities positioned strategically on a methoxy-substituted benzene ring [3] [4]. This unique structural arrangement enables multiple synthetic transformations that are fundamental to the production of important industrial and pharmaceutical compounds [6].
Table 1: Chemical Properties of 1-Chloro-3-(chloromethyl)-5-methoxybenzene
Property | Value |
---|---|
CAS Registry Number | 178486-30-1 [4] |
Molecular Formula | C₈H₈Cl₂O [3] [4] |
Molecular Weight | 191.05 g/mol [3] [4] |
Chemical Structure | Benzene ring with chlorine at position 1, chloromethyl at position 3, and methoxy at position 5 [4] |
IUPAC Name | 1-Chloro-3-(chloromethyl)-5-methoxybenzene [4] |
Physical State | Solid [1] [2] |
Storage Conditions | Sealed, dry conditions, 2-8°C [1] [2] |
The chloromethyl functionality in 1-Chloro-3-(chloromethyl)-5-methoxybenzene serves as a critical precursor in heliotropin (3,4-methylenedioxybenzaldehyde) synthesis through established chloromethylation processes [7] [8]. Research has demonstrated that chloromethyl derivatives undergo efficient hydrolysis with alkaline earth metal hydroxides to form corresponding alcohol intermediates, which are subsequently oxidized using aqueous hypohalite in the presence of phase transfer catalysts [7]. This two-step process achieves high yields and selectivity while operating within short reaction periods [7].
The mechanistic pathway involves initial nucleophilic attack on the chloromethyl carbon, followed by hydrolysis to generate the benzyl alcohol intermediate [7] [9]. Patent literature indicates that the molar ratio of sodium hydroxide to chloromethyl derivative ranges between 3:1 and 1:1 for optimal conversion efficiency [9]. The subsequent oxidation step utilizes phase transfer catalysis to enhance reaction kinetics and product selectivity [7].
Table 2: Heliotropin Synthesis Parameters from Chloromethyl Precursors
Parameter | Optimal Range | Yield (%) | Reference |
---|---|---|---|
Temperature Range | 0-10°C (hydrolysis) | 75-80 | [7] [9] |
Base/Substrate Ratio | 1:1 to 3:1 (NaOH) | 77-80 | [7] [9] |
Reaction Time | 6-12 hours | 75-80 | [7] [9] |
Phase Transfer Catalyst | Required for oxidation | 80+ | [7] |
The synthesis of piperonylbutoxide, a widely used synergist in pesticide formulations, relies heavily on chloromethyl dihydrosafrole intermediates structurally related to 1-Chloro-3-(chloromethyl)-5-methoxybenzene [10] [11]. Industrial processes utilize chloromethylation reactions where paraformaldehyde and hydrochloric acid generate chloromethyl functionalities on methylenedioxybenzene substrates [11] [12].
The production mechanism involves controlled chloromethylation using calcium chloride as a catalyst system [11]. Patent documentation reveals that the chloromethyl intermediate is subsequently reacted with alkali metal butyl carbitolate, preferably sodium butyl carbitolate, to form the final piperonylbutoxide product [10]. The process requires careful temperature control during chlorination to prevent polysubstitution and ensure regioselectivity [11].
Research findings indicate that purification of crude chloromethyl dihydrosafrole involves distillation procedures that separate colored impurities from the desired product [10]. The final piperonylbutoxide exhibits high purity when distilled at specific temperature and pressure conditions [11].
1-Chloro-3-(chloromethyl)-5-methoxybenzene demonstrates significant utility as an intermediate in anisaldehyde synthesis through oxidative pathway methodologies [13]. The methoxy substituent on the benzene ring provides electronic activation that facilitates controlled oxidation reactions [13]. Research has established that methoxytoluene derivatives undergo efficient oxidation using potassium manganic alum or related manganic salts under acidic conditions [13].
The oxidative process involves hydrogen abstraction from the methyl group, leading to aldehyde formation through a controlled mechanism [13]. Literature reports indicate that the relative speed of oxidation reactions depends upon hydrogen ion concentration and reaction temperature [13]. Optimal conditions maintain acidity within 2.5 to 8.5 percent by weight of sulfuric acid, with temperatures not substantially exceeding 30°C throughout the oxidation process [13].
Table 3: Oxidative Synthesis Conditions for Anisaldehyde Production
Oxidizing Agent | Acid Concentration (% w/w) | Temperature (°C) | Yield (%) | Selectivity |
---|---|---|---|---|
Potassium Manganic Alum | 2.5-8.5 H₂SO₄ | <30 | High | Maximum anisaldehyde [13] |
Manganese Dioxide | Variable | Elevated | Moderate | Mixed products [13] |
Alternative Manganic Salts | 2.5-8.5 H₂SO₄ | <30 | High | Minimum tar formation [13] |
The oxidation mechanism proceeds through sequential hydrogen abstraction steps, where the methyl group undergoes initial oxidation to the aldehyde functionality [13]. Subsequent oxidation can lead to benzoic acid formation if reaction conditions are not carefully controlled [13]. The methoxy group exhibits slight oxidation potential that can revert to phenolic compounds, which then form tar products through further oxidation [13].
Research demonstrates that aldehydes appear first in the reaction sequence, and their stability depends upon temperature and acidity parameters [13]. The utilization of manganic salts provides superior yields of anisaldehyde with minimal tar formation and maximum conversion efficiency from methoxytoluene starting materials [13].
The dual chlorine functionalities in 1-Chloro-3-(chloromethyl)-5-methoxybenzene provide exceptional versatility for pharmaceutical building block applications [6] [14]. The compound serves as an intermediate in synthesizing various pharmaceuticals, particularly in anti-inflammatory and analgesic drug development [6]. Research indicates that chlorinated benzene derivatives exhibit significant potential in medicinal chemistry applications due to their reactive chlorine substituents [14].
The chloromethyl group undergoes nucleophilic substitution reactions with diverse nucleophiles, enabling the introduction of various functional groups essential for pharmaceutical activity [16]. Industrial applications utilize benzyl chloride derivatives in multi-step organic synthesis processes to manufacture pharmaceuticals including penicillin, pseudoephedrine, cardiovascular drugs, anti-acne treatments, anti-viral treatments, cough suppressants, and antihistamines [16].
Table 4: Pharmaceutical Applications of Chloromethyl Benzene Derivatives
Application Category | Target Compounds | Synthetic Role | Key Transformations |
---|---|---|---|
Anti-inflammatory Drugs | Various APIs | Building block intermediate [6] | Nucleophilic substitution |
Analgesic Compounds | Pain management drugs | Structural precursor [6] | Electrophilic aromatic substitution |
Cardiovascular Medications | Heart disease treatments | Synthetic intermediate [16] | Multi-step synthesis [16] |
Anti-viral Treatments | Antiviral APIs | Chemical building block [16] | Functionalization reactions [14] |
Recent pharmaceutical research has demonstrated the utility of chlorinated aromatic compounds in developing novel therapeutic agents [14]. The pyrazolopyrimidine derivatives synthesized from chlorinated benzene precursors exhibit significant anticancer activity as TRAP1 inhibitors, with some compounds achieving IC₅₀ values as low as 79 nanomolar [14].
The synthetic versatility extends to the preparation of hypercrosslinked polymers, which find applications in gas storage, catalysis, and drug delivery systems . The highly reactive nature of the chloromethyl group facilitates various substitution reactions with nucleophiles, enabling the construction of complex molecular architectures required for pharmaceutical applications [16].